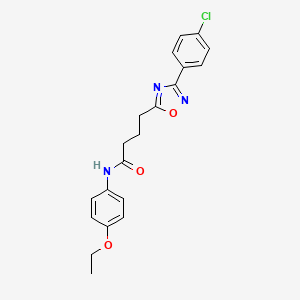
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CB-13 and belongs to the class of cannabinoids.
Mécanisme D'action
CB-13 acts as a potent agonist of cannabinoid receptors and can modulate their activity. It has been found to have a higher affinity for CB2 receptors, which are primarily expressed in immune cells and peripheral tissues. CB-13 can also activate CB1 receptors, which are primarily expressed in the brain and central nervous system.
Biochemical and Physiological Effects:
CB-13 has been found to exhibit various biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. CB-13 has also been found to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in regulating mood, appetite, and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CB-13 in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows for more precise and targeted studies of the effects of cannabinoid receptor activation. However, one of the limitations of using CB-13 is its potential for off-target effects and toxicity, which must be carefully monitored.
Orientations Futures
There are many potential future directions for research on CB-13. One area of interest is its potential as a therapeutic agent for various diseases such as cancer, chronic pain, and inflammation. Additionally, further studies are needed to fully understand the mechanisms of action of CB-13 and its potential for off-target effects and toxicity. Overall, CB-13 has the potential to be a valuable tool for scientific research in various fields.
Méthodes De Synthèse
The synthesis of CB-13 involves the reaction of 4-chlorobenzyl chloride with ethyl 4-aminobutanoate to form 4-(4-chlorophenyl)butan-1-amine. This intermediate is then reacted with 3-(4-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid to form the final product, CB-13.
Applications De Recherche Scientifique
CB-13 has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and neuroscience. It has been found to exhibit a high affinity for cannabinoid receptors in the brain, which are responsible for regulating various physiological processes such as pain, mood, appetite, and memory.
Propriétés
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-2-26-17-12-10-16(11-13-17)22-18(25)4-3-5-19-23-20(24-27-19)14-6-8-15(21)9-7-14/h6-13H,2-5H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIJIBGZPMSFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7719081.png)
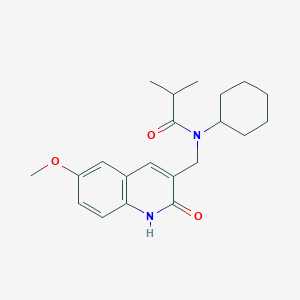
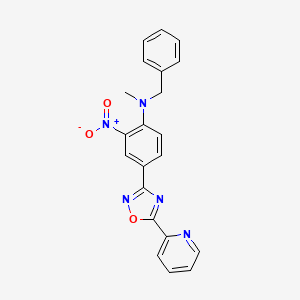
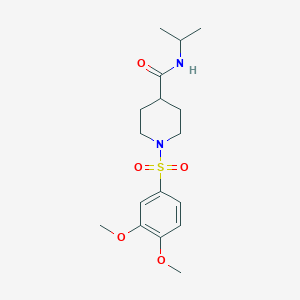
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719126.png)
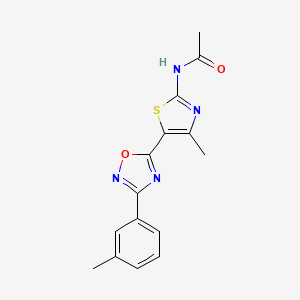
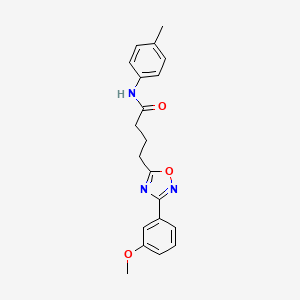
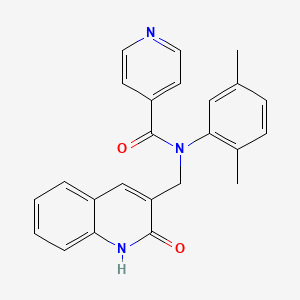


![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719163.png)
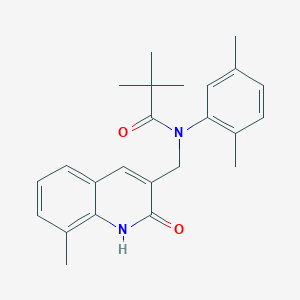

![N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B7719184.png)